Ethyl 6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
Overview
Description
Ethyl 6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a chemical compound that belongs to the class of pyrimidine derivatives. These compounds have been extensively studied due to their diverse range of biological activities and applications in medicinal chemistry. The papers provided focus on the synthesis, characterization, and potential applications of various ethyl 6-methyl-2-oxo-tetrahydropyrimidine-5-carboxylate derivatives.
Synthesis Analysis
The synthesis of these compounds typically involves multicomponent reactions, such as the Biginelli reaction, which is a one-pot cyclocondensation of an aldehyde, β-keto ester, and urea or thiourea. For instance, a novel pyrimidine derivative was synthesized using a Biginelli three-component cyclocondensation reaction in the presence of SiCl4 as a catalyst . Another study reported the synthesis of a related compound using PTSA-catalyzed Biginelli reaction . Additionally, microwave irradiation has been employed to facilitate the synthesis process, reducing reaction times significantly .
Molecular Structure Analysis
The molecular structures of these compounds have been elucidated using various spectroscopic techniques and X-ray diffraction crystallography. For example, the crystal structure of a dichloromethyl derivative was determined by X-ray diffraction, and its spectroscopic characterization was performed using FT-IR, 1H, and 13C NMR . Density functional theory (DFT) calculations have also been used to predict the molecular geometry, vibrational frequencies, and NMR chemical shifts, which were found to be in good agreement with experimental data .
Chemical Reactions Analysis
The reactivity of ethyl 6-methyl-2-oxo-tetrahydropyrimidine-5-carboxylate derivatives has been explored in various chemical reactions. For instance, the reaction with thiophenolates can lead to either ring expansion or nucleophilic substitution, depending on the reaction conditions such as reagent ratio, reaction time, and temperature . The basicity and nucleophilicity of the reaction media play a significant role in determining the reaction pathway .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds, such as their optical and electrostatic properties, have been investigated. Nonlinear optical (NLO) properties and molecular electrostatic potential (MEP) were evaluated using DFT calculations, which are important for understanding the reactivity and interaction of these molecules with biological targets . Additionally, the compounds have been screened for biological activities, such as antioxidant and radioprotective activities, indicating their potential therapeutic applications .
Scientific Research Applications
Chemical Reactions and Pathways
Ethyl 6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate demonstrates diverse chemical behaviors, particularly in reactions with thiophenolates. These reactions can result in either ring expansion or nucleophilic substitution, depending on factors like reagent ratio, reaction time, and temperature. Such versatility in chemical reactions highlights its potential in synthesizing various compounds (Fesenko et al., 2010); (Shutalev et al., 2010).
Thermodynamic Properties
The compound's thermodynamic properties, including enthalpies of combustion and formation, have been studied using bomb calorimetry. These studies are crucial for understanding the compound's stability and reactivity under various conditions (Klachko et al., 2020).
Pharmaceutical Applications
Ethyl 6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate serves as a precursor in synthesizing compounds with significant pharmaceutical potential. For instance, it has been used in the synthesis of chromone-pyrimidine coupled derivatives, which exhibit diverse biological activities and are potential candidates for antifungal, antibacterial, and anticancer agents (Nikalje et al., 2017); (Tiwari et al., 2018).
Crystallographic Studies
The crystal structures of certain derivatives of ethyl 6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate have been determined, providing insights into their molecular conformations and potential interactions (Kurbanova et al., 2009).
Density and Viscosity Studies
Investigations into the density, viscosity, and ultrasonic properties of ethyl 6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate in various solutions have been conducted. Such studies are essential for understanding its solubility and interaction with solvents, which is crucial for its application in various fields (Bajaj & Tekade, 2014).
Safety And Hazards
properties
IUPAC Name |
ethyl 6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O3/c1-3-13-7(11)6-4-9-8(12)10-5(6)2/h3-4H2,1-2H3,(H2,9,10,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DIDVRNLWJBGGQJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=O)NC1)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70351819 | |
Record name | ethyl 6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70351819 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate | |
CAS RN |
17994-55-7 | |
Record name | ethyl 6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70351819 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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